![molecular formula C90H126 B571587 4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl CAS No. 850804-49-8](/img/no-structure.png)
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl
カタログ番号 B571587
CAS番号:
850804-49-8
分子量: 1207.998
InChIキー: JWDUFQTZQJAPJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure .
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Safety and Hazards
将来の方向性
特性
| { "1. Design of Synthesis Pathway": [ "The synthesis of compound '4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl' can be achieved through a multi-step process involving several reactions.", "The first step involves the synthesis of 4-(2-ethylhexyl)phenylboronic acid, which can be prepared by reacting 4-bromo-2-ethylhexylbenzene with potassium trimethylborate in the presence of palladium catalyst.", "The second step involves the Suzuki coupling reaction between 4-(2-ethylhexyl)phenylboronic acid and 4-bromo-2-(2-ethylhexyl)phenylboronic acid in the presence of palladium catalyst to form the intermediate compound.", "The third step involves the Friedel-Crafts acylation reaction between the intermediate compound and 4-tert-butylbenzoyl chloride in the presence of aluminum chloride to form the final compound." ], "2. Starting Materials": [ "4-bromo-2-ethylhexylbenzene", "potassium trimethylborate", "palladium catalyst", "4-bromo-2-(2-ethylhexyl)phenylboronic acid", "4-tert-butylbenzoyl chloride", "aluminum chloride" ], "3. Reaction": [ "Step 1: 4-bromo-2-ethylhexylbenzene + potassium trimethylborate + palladium catalyst → 4-(2-ethylhexyl)phenylboronic acid", "Step 2: 4-(2-ethylhexyl)phenylboronic acid + 4-bromo-2-(2-ethylhexyl)phenylboronic acid + palladium catalyst → intermediate compound", "Step 3: Intermediate compound + 4-tert-butylbenzoyl chloride + aluminum chloride → final compound" ] } | |
CAS番号 |
850804-49-8 |
製品名 |
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl |
分子式 |
C90H126 |
分子量 |
1207.998 |
IUPAC名 |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
InChIキー |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
tert-Butyl Bromoacetate-13C
1173022-29-1
4-Hydroxybenzenemethanesulfonyl Chloride
1394917-69-1



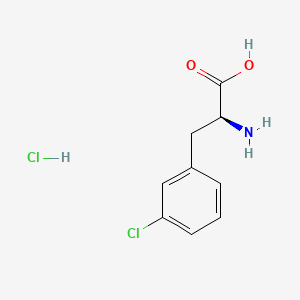
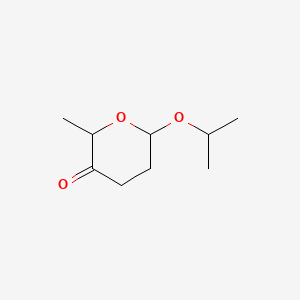

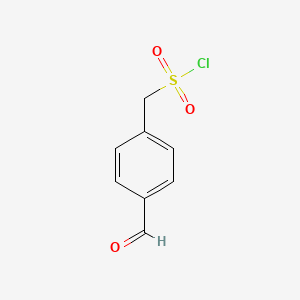
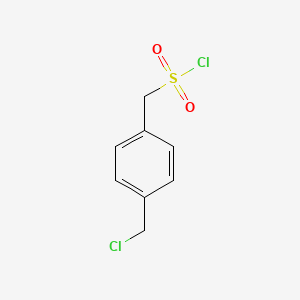
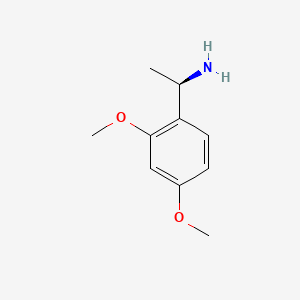

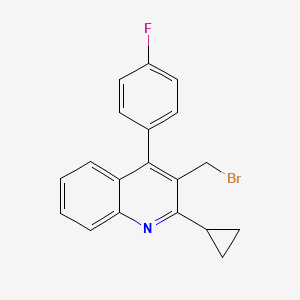
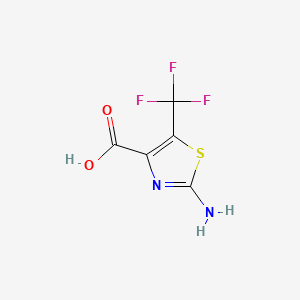
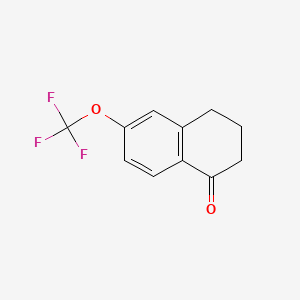
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)